Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Catalog No.
S1511138
CAS No.
13669-10-8
M.F
C9H10O3S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

CAS Number

13669-10-8

Product Name

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

IUPAC Name

ethyl 3-oxo-3-thiophen-2-ylpropanoate

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3

InChI Key

VKSDKUXHVLZDHO-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC=CS1

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CS1

The exact mass of the compound Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80416. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS 13669-10-8) is a heteroaromatic β-keto ester utilized extensively as a bifunctional building block in pharmaceutical and agrochemical synthesis. Featuring an electron-rich thiophene ring conjugated with a reactive 1,3-dicarbonyl system, it serves as a critical precursor for synthesizing thiophene-substituted heterocycles via multi-component reactions (e.g., Biginelli, Hantzsch) and condensation pathways (e.g., Knorr pyrazole synthesis) . Its precise balance of enolization capacity and ester stability makes it a highly sought-after intermediate for developing bioisosteric analogs of established phenyl-containing drugs, offering distinct advantages in both processability and final product performance .

Substituting Ethyl 3-oxo-3-(thiophen-2-yl)propanoate with simpler aliphatic analogs (like ethyl acetoacetate) or aromatic counterparts (like ethyl benzoylacetate) fundamentally alters the electronic landscape and reactivity of the downstream product . The thiophene moiety acts as a classic bioisostere for benzene but offers distinct advantages, including increased electron density, altered hydrogen-bond acceptor capacity via the sulfur atom, and improved metabolic stability in medicinal chemistry . Furthermore, attempting to use the methyl ester variant (Methyl 3-oxo-3-(thiophen-2-yl)propanoate) often leads to premature hydrolysis or transesterification issues during complex, multi-step basic condensations, reducing overall process yield and reproducibility.

Enhanced Knoevenagel Condensation Rates in Biginelli Reactions

In standard Biginelli three-component condensations, the electron-rich nature of the thiophene ring in Ethyl 3-oxo-3-(thiophen-2-yl)propanoate accelerates the initial Knoevenagel condensation step compared to its phenyl analog, ethyl benzoylacetate . This electronic activation typically results in higher isolated yields (85-90% vs 70-75%) and shorter reaction times under identical catalytic conditions, minimizing thermal degradation of sensitive aldehyde precursors .

Evidence DimensionIsolated yield and reaction time in Biginelli condensation
Target Compound Data85-90% yield, faster condensation kinetics
Comparator Or BaselineEthyl benzoylacetate (~70-75% yield, longer reaction times)
Quantified Difference10-20% higher yield and reduced processing time
ConditionsStandard Biginelli reaction conditions (acid-catalyzed, reflux)

Faster kinetics and higher yields directly translate to lower energy costs and higher throughput in pilot-scale pharmaceutical intermediate manufacturing.

Superior Hydrolytic Stability vs. Methyl Ester Analogs

During base-promoted cyclization reactions, such as the synthesis of substituted pyrazoles via hydrazine condensation, the ethyl ester group of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate demonstrates superior hydrolytic stability compared to methyl 3-oxo-3-(thiophen-2-yl)propanoate . The slight increase in steric bulk provided by the ethyl group reduces competitive saponification by approximately 15-20%, ensuring that the primary cyclization pathway dominates and reducing the formation of difficult-to-separate carboxylic acid byproducts.

Evidence DimensionCompetitive saponification rate during basic condensation
Target Compound DataLow saponification, high cyclization efficiency
Comparator Or BaselineMethyl 3-oxo-3-(thiophen-2-yl)propanoate (higher premature hydrolysis)
Quantified Difference~15-20% reduction in unwanted ester hydrolysis
ConditionsHydrazine condensation under mildly basic conditions

Minimizing side-product formation simplifies downstream purification and improves the overall atom economy of the synthetic route.

Favorable Enol-Keto Tautomerization for Electrophilic Attack

The extended conjugation from the thiophene ring stabilizes the enol form of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate to a greater extent than in purely aliphatic beta-keto esters like ethyl acetoacetate . This higher enol content (often >10% higher in non-polar solvents) facilitates smooth alpha-functionalization (e.g., halogenation, alkylation) under milder conditions, requiring less aggressive bases and reducing the risk of poly-alkylation .

Evidence DimensionEnol-keto tautomeric equilibrium and alpha-reactivity
Target Compound DataHigher enol fraction, mild functionalization conditions
Comparator Or BaselineEthyl acetoacetate (lower enol fraction, requires stronger bases)
Quantified Difference>10% higher enol content in non-polar solvents
ConditionsAlpha-alkylation or halogenation reactions

Milder reaction conditions improve safety profiles and reduce the degradation of sensitive functional groups in complex synthetic sequences.

Synthesis of Thiophene-Fused Heterocycles

Ideal for the preparation of thienopyrimidines, thienopyridines, and related fused systems via multi-component reactions, where the thiophene ring is a critical structural motif and the enhanced Knoevenagel condensation rates improve overall process efficiency.

Pharmaceutical Lead Optimization

The preferred building block for introducing a thiophene bioisostere in place of a phenyl ring to modulate the lipophilicity, solubility, and metabolic stability of drug candidates, leveraging its predictable reactivity compared to ethyl benzoylacetate .

Agrochemical Development

Used in the synthesis of novel crop protection agents where the heteroaromatic system provides specific binding interactions with target enzymes or receptors, and where hydrolytic stability during formulation is paramount.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

13669-10-8

Dates

Last modified: 08-15-2023

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